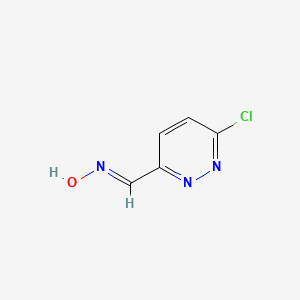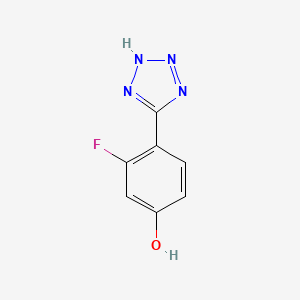
2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺
描述
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a chemical compound with the molecular formula C9H7F6N . It is a colorless to yellow liquid and has a molecular weight of 243.15 . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of a similar compound, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethylphenyl)ethylidene]diphthalic anhydride (TFDA), was reported in a study . The synthesis involved the coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine has a molecular weight of 243.15 . It is a colorless to yellow liquid and is stored at temperatures between 2-8°C . The compound has a topological polar surface area of 26 Ų .科学研究应用
不对称合成
一个显著的应用领域是在不对称合成中,其中该化合物作为一个关键中间体。例如,杨家利(2015)描述了(S)-2,2,2-三氟-1-(2-甲基-1H-吲哚-1-基)乙胺的不对称合成,突出了该化合物在合成立体化学复杂分子中的实用性,具有高产率和立体选择性,这在制药合成和手性化学中至关重要Yang Jia-li, 2015。
合成路线和关键中间体
罗晓霞等人(2008)开发了一种新颖的合成路线,利用2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺作为关键中间体,用于生产2-[2-(2,2,2-三氟乙氧基)苯氧基]乙胺,这是合成Silodosin的必要化合物,用于治疗良性前列腺增生。该方法强调了该化合物在简化医药相关物质生产过程中的作用Xiaoxia Luo et al., 2008。
光解和光亲和探针
M. Platz等人(1991)研究了3-芳基-3-(三氟甲基)重氮烯的光解,利用2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺探索了光亲和探针的行为。这项研究提供了关于光插入产物的反应性和稳定性的见解,这对于生物研究中光亲和标记技术的发展至关重要M. Platz et al., 1991。
亲电三氟甲硫基化反应
黄忠等人(2016)讨论了2-重氮-1-苯基-2-((三氟甲基)磺酰基)乙酮(重氮三氟烷)在亲电三氟甲硫基化反应中的实用性。这项研究展示了该化合物作为构建块和试剂的多功能性,扩展了其在合成三氟甲硫基(SCF3)化合物中的应用,这些化合物在制药和农药行业中具有价值黄忠等人,2016。
先进材料开发
在材料科学领域,陶立明等人(2014)利用2,2,2-三氟-1-(3-(三氟甲基)苯基)乙胺合成了新型氟化芳香族聚苯并咪唑吡咯烷酮,突出了其在生产具有优异热稳定性和耐受恶劣化学条件的材料中的作用。这些材料由于其优越的性能特性,对航空航天和电子应用尤为重要Liming Tao et al., 2014。
安全和危害
作用机制
Target of Action
The primary targets of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine are not well studied. These properties are crucial in determining the bioavailability of the compound. Future research will provide insights into these properties .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other substances can significantly impact the action of a compound .
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine can modulate neurotransmission and has potential applications in treating neurological disorders. Additionally, it interacts with other biomolecules, such as receptors and ion channels, influencing their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In neuronal cells, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine can affect synaptic transmission and plasticity, impacting learning and memory processes.
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound can interact with other enzymes and receptors, either inhibiting or activating them, depending on the specific biochemical context. These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine in animal models are dose-dependent. At lower doses, the compound can enhance cognitive function and improve memory retention . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in certain organelles, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular function . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular locations, impacting its activity and function.
属性
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZOSNZKNDNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656506 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65686-68-2 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65686-68-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)
![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)